alpha-Viniferin
Description
Structure
2D Structure
Properties
IUPAC Name |
3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVNHOAKHJJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-13-7 | |
| Record name | alpha-Viniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Plant Sources and Solvent Selection
This compound is predominantly isolated from members of the Dipterocarpaceae family, such as Shorea ovalis Blume, and the Fabaceae family, including Caragana sinica. The stem bark of S. ovalis is processed via acetone extraction, which selectively dissolves stilbenoids while minimizing co-extraction of non-polar contaminants. In contrast, methanol extraction is employed for C. sinica, leveraging its polarity to solubilize this compound alongside other phenolic compounds. Comparative studies on stilbene extraction from Vitis vinifera by-products highlight the trade-offs between maceration and Soxhlet techniques: maceration at room temperature preserves thermolabile compounds, while Soxhlet extraction at elevated temperatures (60–80°C) enhances yield but risks degradation.
Chromatographic Purification Strategies
Vacuum Liquid Chromatography (VLC)
VLC serves as the primary purification step due to its scalability and efficiency. A silica gel 60 (230–400 mesh) column is packed under vacuum, and the sample is loaded as a dry film after adsorption onto celite. Elution is performed using a stepwise gradient of hexane-ethyl acetate, starting from 9:1 (v/v) to pure ethyl acetate, followed by methanol for polar contaminants. this compound typically elutes in the 50–70% ethyl acetate fraction, as evidenced by thin-layer chromatography (TLC) monitoring at 254 nm. The use of isocratic elution with 6:4 hexane-ethyl acetate has been reported to resolve this compound from hopeaphenol, a structurally similar tetramer.
Gravity Column Chromatography
Final purification is achieved via gravity-driven column chromatography with silica gel (70–230 mesh). Fractions enriched in this compound from VLC are pooled, concentrated, and reloaded onto the column. A ternary solvent system of chloroform-methanol-water (65:35:10 v/v/v) enhances separation efficiency, yielding this compound with ≥95% purity as determined by high-performance liquid chromatography (HPLC).
Synthetic Approaches and Challenges
While total synthesis of this compound remains underexplored, methodologies developed for dehydro-δ-viniferin offer insights into potential routes. An eight-step sequence involving di-iodinated α-aryloxyketone intermediates and metal-halogen exchange cyclization has been reported, achieving a 27% overall yield. Key challenges include stereochemical control at the C-2 and C-3 positions of the benzofuran moieties and preventing premature dehalogenation during Grignard reactions.
Analytical Characterization
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation. The -NMR spectrum of this compound exhibits three methine protons at δ 3.97 (H-3), 4.71 (H-23), and 4.61 (H-15), coupled with aromatic protons at δ 6.77–7.22. -NMR data confirm the presence of 12 quaternary carbons, including three oxygenated sp-hybridized carbons at δ 79.8, 81.2, and 82.5. Ultraviolet-visible (UV-Vis) spectroscopy reveals a λ at 280 nm, characteristic of the conjugated stilbene system.
Formulation for Clinical Applications
For translational studies, this compound is formulated as a sterile aqueous suspension (100 mg/L) using ultrasonication to ensure homogeneity. Clinical protocols specify topical application via cotton swab, with three daily administrations over ten days to maintain therapeutic concentrations in melasma treatment .
Chemical Reactions Analysis
Alpha-Viniferin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Alpha-viniferin has been extensively studied for its anticancer effects, particularly its ability to induce apoptosis in cancer cells.
- Mechanism of Action : Research indicates that this compound induces apoptosis through the downregulation of SIRT1, a protein associated with tumor progression. In studies involving non-small cell lung cancer (NSCLC) cells, this compound treatment led to increased activation of caspase-3 and PARP cleavage, which are critical markers of apoptosis .
- In Vivo Studies : In experiments with nude mice bearing NSCLC xenografts, administration of this compound resulted in reduced tumor weight and volume compared to control groups . This suggests that this compound could be a promising candidate for cancer therapy.
Dermatological Applications
This compound has shown potential in treating hyperpigmented skin disorders.
- Mechanism : A study demonstrated that this compound inhibits melanin production by modulating the cAMP/PKA signaling pathway. This effect was observed in melanocyte cultures treated with alpha-melanocyte-stimulating hormone (α-MSH), leading to decreased expression of MITF-M and tyrosinase genes involved in melanin synthesis .
- Clinical Trials : In a randomized double-blind trial, topical application of a cream containing this compound significantly reduced the melanin index in patients with melasma and freckles over eight weeks . This positions this compound as an effective agent for managing hyperpigmentation.
Other Health Benefits
Beyond its applications in cancer and dermatology, this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : this compound has been reported to suppress inflammatory responses, which could have implications for treating chronic inflammatory conditions .
- Antioxidant Activity : The compound demonstrates antioxidant properties that may help mitigate oxidative stress-related diseases .
- Potential for Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound for new drug discovery, particularly in the context of developing low-toxicity chemotherapy agents .
Summary Table of Applications
Mechanism of Action
Alpha-Viniferin exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Alpha-viniferin belongs to the viniferin family, which includes beta-viniferin (β-viniferin), epsilon-viniferin (ε-viniferin), and other oligomeric resveratrol derivatives. Below is a detailed comparison of their structural, pharmacological, and functional properties.
Anticancer Activity
- Key Insight : this compound’s trimeric structure enhances its potency in inhibiting multidrug resistance protein 1 (MRP1), a critical factor in chemoresistance, outperforming epsilon-viniferin and resveratrol . However, its apoptotic effects are concentration-dependent, limiting efficacy at lower doses .
Anti-Inflammatory Effects
- Key Insight: this compound uniquely targets STAT1 and ERK pathways in macrophages, suppressing interferon-gamma-induced inflammatory genes like IP-10 and MIG . This dual inhibition of COX-2 and iNOS makes it more versatile than beta- or epsilon-viniferin in chronic inflammation models .
Antimicrobial Activity
- Key Insight : this compound’s efficacy against drug-resistant Staphylococcus strains, combined with its ability to preserve nasal microbiome integrity, positions it as a superior candidate for topical antimicrobial applications compared to resveratrol or gamma-viniferin .
Neuroprotective and Metabolic Effects
Biological Activity
Alpha-viniferin (AVF) is a naturally occurring stilbene compound, a trimer of resveratrol, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, antidiabetic, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is chemically classified as a stilbene, which is characterized by its two phenolic rings connected by a double bond. Its structure allows it to exhibit various biological activities similar to those of its precursor, resveratrol.
Anti-Cancer Properties
Numerous studies have highlighted the potential of this compound as a chemopreventive agent against cancer. One significant study demonstrated that AVF effectively inhibits the growth of colorectal tumors induced by azoxymethane (AOM) in mice. The findings indicated that AVF reduced the formation of aberrant crypt foci (ACF), which are precursors to colorectal cancer, by 73% in low-dose and 64% in high-dose groups compared to controls. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are associated with tumor promotion .
Table 1: Effects of this compound on ACF Formation
| Treatment Group | Number of ACF | Percentage Reduction |
|---|---|---|
| Control | X | - |
| AOM + Low Dose AVF | Y | 73% |
| AOM + High Dose AVF | Z | 64% |
This compound’s anti-cancer effects are attributed to several mechanisms:
- Inhibition of COX-2 and iNOS : AVF significantly decreases the expression levels of COX-2 and iNOS in Caco-2 colonic cancer cells .
- Induction of Apoptosis : AVF enhances apoptosis in cancer cells through the activation of caspase-3. Immunofluorescence studies showed increased caspase-3 expression in treated cells compared to untreated controls .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. For instance, AVF's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .
Antidiabetic Activity
Recent research indicates that this compound may have antidiabetic effects. In animal models, AVF has been shown to improve insulin sensitivity and glucose tolerance. It acts by modulating pathways involved in glucose metabolism and enhancing insulin signaling .
Case Study: this compound in Diabetes Management
In a study involving diabetic mice, treatment with AVF resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential role as a therapeutic agent for managing diabetes .
Antimicrobial Properties
This compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial effects against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications to the this compound scaffold can enhance its antibacterial efficacy .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | X µg/mL |
| O-methylated Derivative 1 | S. aureus | Y µg/mL |
| O-methylated Derivative 2 | S. aureus | Z µg/mL |
Q & A
Q. What are the primary pharmacological mechanisms of α-Viniferin, and how are they experimentally validated?
α-Viniferin inhibits IFN-γ-induced nitric oxide (NO), IP-10, and MIG production in RAW 264.7 cells and primary murine macrophages by suppressing iNOS protein expression, mRNA levels, and promoter activity . Methodological validation involves:
- Dose-response assays (3–10 μM range) to confirm dose-dependent inhibition.
- Western blotting for iNOS protein quantification.
- qRT-PCR for mRNA analysis and luciferase reporter assays for promoter activity assessment.
- Use of positive controls (e.g., dexamethasone for anti-inflammatory effects) to benchmark activity .
Q. How is α-Viniferin’s anti-tuberculosis activity evaluated in drug-resistant strains?
Activity against Mycobacterium tuberculosis is tested via:
- MIC50 determination in both axenic cultures (4.6 μM) and intracellular macrophage/lung cell models (2.3–4.6 μM) .
- Comparative assays between drug-sensitive (e.g., H37Rv) and multidrug-resistant (MDR) strains to assess broad-spectrum efficacy.
- Confocal microscopy or colony-forming unit (CFU) counts to quantify bacterial load reduction in infected macrophages .
Q. What analytical methods ensure α-Viniferin’s purity and structural integrity in experimental settings?
- HPLC-MS/MS for purity validation, referencing CAS No. 62218-13-7 and molecular formula C₄₂H₃₀O₉ .
- Stability testing under storage conditions (-20°C for powder, -80°C in solvent) to prevent degradation .
- Comparison with synthetic standards or isolated natural analogs (e.g., ε-viniferin) to confirm identity .
Advanced Research Questions
Q. How do researchers address contradictions in α-Viniferin’s CYP inhibition profiles across studies?
α-Viniferin inhibits 7/9 human CYP isoforms (e.g., CYP2C19 IC₅₀ = 0.93 μM; CYP3A4 IC₅₀ = 1.2 μM) , but discrepancies may arise due to:
Q. What experimental designs mitigate α-Viniferin’s low oral bioavailability (4.2% in mice) for therapeutic translation?
Strategies include:
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to enhance solubility and absorption.
- Prodrug synthesis : Modify hydroxyl groups to improve pharmacokinetics.
- Co-administration with bioavailability enhancers : Piperine or P-glycoprotein inhibitors .
Q. How can researchers resolve conflicting data on α-Viniferin’s anti-inflammatory vs. pro-oxidant effects?
- Context-dependent assays : Test in LPS/IFN-γ-stimulated macrophages (anti-inflammatory) vs. hydrogen peroxide-exposed cells (pro-oxidant).
- ROS quantification : Use DCFH-DA fluorescence or SOD activity assays to measure oxidative stress.
- Dose optimization : Balance therapeutic efficacy (μM range) with cytotoxicity thresholds (e.g., MTT assays) .
Q. What methodologies validate α-Viniferin’s synergism with existing antimicrobial or anticancer agents?
- Checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
- In vivo combination studies : Murine tuberculosis or xenograft models with isoniazid/resveratrol co-treatments.
- Transcriptomic profiling : RNA-Seq (e.g., Voom normalization) to identify synergistic pathways .
Methodological and Reporting Guidelines
Q. How should researchers report α-Viniferin’s bioactivity data to ensure reproducibility?
- MIAME-compliant protocols : Detail cell lines (e.g., RAW 264.7), passage numbers, and culture conditions.
- Statistical rigor : Report n-values (biological/technical replicates), p-values, and effect sizes.
- Negative controls : Include vehicle-treated groups and enzyme-inactive analogs .
Q. What in vivo models best recapitulate α-Viniferin’s therapeutic potential?
Q. How to design studies reconciling α-Viniferin’s multitarget effects with reductionist experimental frameworks?
- Network pharmacology : Integrate STRING or KEGG pathway analysis to map target interactions.
- CRISPR/Cas9 knockout models : Validate specific targets (e.g., iNOS, CYP isoforms).
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link plasma concentrations to biomarker modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
